The exploration of novel compounds and their applications in various fields is a cornerstone of chemical research. Among these compounds, 6-Oxo-6-(4-pentylphenyl)hexanoic acid, although not directly studied in the provided papers, shares structural similarities with other hexanoic acid derivatives that have been extensively researched. For instance, 6-aminohexanoic acid is known for its role in the synthesis of modified peptides and polyamide fibers, as well as its clinical use as an antifibrinolytic drug1. Similarly, 6-(methylsulfinyl)hexanoic acid has been utilized as a substitute for DMSO in Swern oxidation reactions, showcasing the versatility of hexanoic acid derivatives in synthetic chemistry3. These studies provide a foundation for understanding the potential applications and mechanisms of action of related compounds like 6-Oxo-6-(4-pentylphenyl)hexanoic acid.
The applications of hexanoic acid derivatives span across multiple fields, from materials science to medicine. The role of 6-aminohexanoic acid in the production of nylon and as a linker in biologically active structures indicates the potential of 6-Oxo-6-(4-pentylphenyl)hexanoic acid in the development of new materials and pharmaceuticals1. Furthermore, the modification of the Swern oxidation using 6-(methylsulfinyl)hexanoic acid highlights the compound's utility in organic synthesis, which could be extrapolated to the applications of 6-Oxo-6-(4-pentylphenyl)hexanoic acid in the synthesis of complex organic molecules3. The inhibition of carbonyl reductase by cyanoximes suggests that structurally related compounds might also serve
The compound can be classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is also categorized under keto acids, given the presence of a keto group (C=O) in its structure. The specific structure includes a hexanoic acid backbone with a ketone functionality and an aromatic substituent, which is a phenyl ring substituted with a pentyl group.
The synthesis of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid involves several steps, typically beginning with the Friedel-Crafts acylation reaction.
The molecular formula for 6-oxo-6-(4-n-pentylphenyl)hexanoic acid can be represented as .
Spectroscopic techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure:
6-Oxo-6-(4-n-pentylphenyl)hexanoic acid can participate in various chemical reactions due to its functional groups:
Typical reaction conditions include:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to moisture or strong oxidizing agents.
6-Oxo-6-(4-n-pentylphenyl)hexanoic acid has several potential applications:
Systematic Nomenclature:
Molecular Architecture:
CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
[4] HBAIQFFSJOUPKE-UHFFFAOYSA-N
[3] [4] Physicochemical Properties:Table 1: Key Physicochemical Parameters
Property | Value | Source/Reference |
---|---|---|
Boiling Point | 455.4°C (760 mmHg) | Predicted [4] |
Density | 1.047 g/cm³ | Predicted [4] |
Flash Point | 243.3°C | Predicted [4] |
pKa | ~4.68 (carboxylic acid) | Predicted [5] |
LogP (Partition Coefficient) | Estimated: 3.5–4.0 | Calculated from structure |
Hydrogen Bond Donors | 1 (carboxylic acid OH) | [4] |
Hydrogen Bond Acceptors | 3 (ketone O, carboxylic O) | [4] |
Spectroscopic Identification:
Synthetic Origins:
Key Synthetic Intermediates:
Evolution in Synthetic Chemistry:
Medicinal Chemistry: RORγt Inverse Agonism
Table 2: Comparative Bioactivity of Structural Analogs
Derivative Structure | RORγt IC₅₀ | Key ADME Improvement |
---|---|---|
6-Oxo-4-phenyl-hexanoic acid (6a) | Moderate | Low membrane permeability |
Dichloro-substituted (12a) | <100 nM | Enhanced permeability, metabolic stability |
4-n-Pentyl variant (This compound) | Data pending | Predicted improved lipophilicity/logD |
Material Science Applications:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1